7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and fluorophenolic compounds with chromen-4-one derivatives. The reaction is usually carried out under basic conditions using catalysts such as potassium carbonate or sodium hydroxide . The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Flow microreactor systems have been employed to introduce functional groups efficiently, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorophenyl or methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, modulate signal transduction pathways, and induce apoptosis in cancer cells . The presence of fluorine and methoxy groups enhances its binding affinity to target proteins, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one .
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-chromen-4-one .
- 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone .
Uniqueness
Compared to similar compounds, 7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry .
Biological Activity
7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one, a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of fluorine and methoxy groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthetic methods, mechanisms of action, and specific case studies highlighting its therapeutic potential.
The synthesis of this compound typically involves the condensation of 4-fluorophenylmethanol with 7-hydroxy-4-oxochromen-3-yl derivatives under basic conditions. Common solvents include dimethylformamide (DMF), with potassium carbonate often used as a base to facilitate the reaction. The resulting compound exhibits a molecular formula of C24H21F O5 and a molecular weight of 396.42 g/mol .
Property | Value |
---|---|
Molecular Formula | C24H21F O5 |
Molecular Weight | 396.42 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert anti-inflammatory and antioxidant effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX) . The presence of the fluorine atom is thought to enhance binding affinity to these targets due to its electron-withdrawing properties, facilitating stronger interactions through hydrogen bonding and π-π stacking .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory capabilities. In vitro studies revealed that it could significantly inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in managing inflammatory diseases .
Antimicrobial Activity
In addition to its antioxidant and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens. Specifically, it demonstrated moderate inhibitory effects on Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of this compound on breast cancer MCF-7 cells reported an IC50 value of approximately 15 µM, indicating significant anti-cancer activity .
- Biofilm Inhibition : Another investigation assessed the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. Results showed a reduction in biofilm biomass by over 50% at concentrations comparable to its minimum inhibitory concentration (MIC) .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c1-26-18-8-4-16(5-9-18)21-14-28-22-12-19(10-11-20(22)23(21)25)27-13-15-2-6-17(24)7-3-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXLIJKTOFSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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